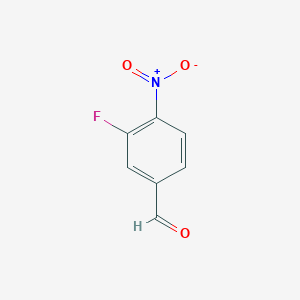

3-Fluoro-4-nitrobenzaldehyde

Description

Properties

IUPAC Name |

3-fluoro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUIGISQVCIQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396716 | |

| Record name | 3-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160538-51-2 | |

| Record name | 3-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzaldehyde, a key building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, experimental protocols for its use, and its potential role in the development of novel therapeutic agents.

Core Properties of this compound

This compound, with the CAS number 160538-51-2 , is a versatile chemical intermediate.[1] Its unique structure, featuring a fluorine atom and a nitro group on a benzaldehyde framework, makes it a valuable precursor for a wide range of chemical reactions, including nucleophilic addition and electrophilic aromatic substitution.[2]

Table 1: Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 160538-51-2 | [1] |

| Molecular Formula | C₇H₄FNO₃ | [1][2][3] |

| Molecular Weight | 169.11 g/mol | [1][2][3] |

| Appearance | White to off-white or very pale yellow to yellow-red solid/powder/crystal | [2][3][4] |

| Melting Point | 53-58 °C | [2][4][5] |

| Purity | >97.0% (GC) | [5] |

| InChIKey | BWUIGISQVCIQBT-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1C=O)F)--INVALID-LINK--[O-] | [1] |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4]

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem and Sigma-Aldrich.[1]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its derivatives are of particular interest in medicinal chemistry.

-

Anticancer Drug Discovery : The 3-fluoro-4-nitrophenyl moiety is incorporated into various heterocyclic systems to design potential anticancer agents.[6] The nitro group can act as a pharmacophore, potentially functioning as a hypoxic cell-selective cytotoxin, which is advantageous for targeting solid tumors.[7]

-

Antimicrobial Agent Development : Oxime ethers and isoxazoles derived from this compound have shown potential as antibacterial and antifungal agents.[6]

-

Kinase Inhibitors : The unique electronic properties conferred by the fluorine and nitro groups make this scaffold attractive for designing kinase inhibitors.[6][8]

Potential Involvement in Signaling Pathways

While this compound itself is a building block, its derivatives are being investigated for their ability to modulate key cellular signaling pathways implicated in diseases like cancer. The MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial in regulating cell proliferation and survival, is a significant target.[9] Research on similar benzaldehyde derivatives suggests that they can suppress the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby inhibiting inflammatory responses and potentially cancer cell growth.[9]

Caption: Potential inhibition of the MAPK signaling pathway by derivatives.

Experimental Protocols

A common application of this compound is in the synthesis of its corresponding oxime, a valuable intermediate for constructing heterocyclic scaffolds like isoxazoles.[6][8]

Protocol: Synthesis of this compound Oxime

-

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Ethanol or a Methanol/Water mixture

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or a methanol/water mixture.[7][8]

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.[4][8]

-

Base Addition: Slowly add a solution of a mild base such as sodium bicarbonate or sodium carbonate (1.5-2.0 equivalents) in water to the reaction mixture.[7][8] This neutralizes the HCl generated during the reaction.[10]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[4][7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[3][4]

-

Work-up & Isolation:

-

Once complete, the reaction mixture can be poured into cold water to precipitate the product.[10]

-

Alternatively, concentrate the mixture under reduced pressure to remove the alcohol solvent. Extract the resulting aqueous residue with ethyl acetate.[8]

-

Collect the precipitated solid by filtration.[4]

-

-

Purification: Wash the collected solid with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.[3][4][8]

-

Caption: Experimental workflow for the synthesis of the oxime derivative.

Conclusion

This compound is a high-value chemical reagent with significant potential, particularly in the field of drug discovery. Its versatile reactivity allows for the synthesis of complex molecules with diverse pharmacological activities. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. This compound | C7H4FNO3 | CID 3808120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 160538-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde is an important synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2][3] Its unique molecular architecture, featuring an aldehyde, a nitro group, and a fluorine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecular scaffolds.[2] The presence of the electron-withdrawing nitro group and the metabolically stable fluorine atom makes this compound a valuable building block for the development of novel therapeutic agents, particularly in the design of kinase inhibitors and other anticancer agents.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its key transformations, and its applications in synthetic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions. The compound typically appears as a white to off-white or light yellow crystalline powder.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄FNO₃ | [1][4] |

| Molecular Weight | 169.11 g/mol | [1][4] |

| Melting Point | 53-58 °C | [1] |

| Boiling Point | Data not readily available | |

| Appearance | White to off-white or light yellow to amber powder/crystal | [1] |

| CAS Number | 160538-51-2 | [4] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water. Quantitative data not readily available. | [5] |

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While specific spectral data for this particular isomer is not widely published, the expected characteristics can be inferred from its structure and data from related compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. The aldehyde proton should appear as a singlet around 10.0 ppm. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is expected around 190 ppm. Aromatic carbons will appear in the range of 110-160 ppm. |

| IR Spectroscopy | Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹), and the C-F stretch. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 169. |

Reactivity and Synthetic Applications

This compound serves as a versatile precursor in organic synthesis. Its functional groups offer a range of possibilities for chemical modifications, making it a key component in the synthesis of pharmaceuticals and other advanced materials.[1][2]

The electron-withdrawing nature of the nitro and fluoro substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the aldehyde group readily undergoes condensation and oxidation/reduction reactions.[6]

Role in the Synthesis of Bioactive Molecules

This compound is a crucial starting material for the synthesis of various heterocyclic compounds with potential biological activity. A common strategy involves the conversion of the aldehyde to an oxime, which can then be further elaborated into isoxazole derivatives, a class of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound Oxime

This protocol describes the conversion of this compound to its corresponding oxime, a crucial intermediate for further synthetic transformations.[6][7]

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Ethanol or a Methanol/Water mixture

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a methanol/water mixture (e.g., 10 mL per gram of aldehyde).[6]

-

Add hydroxylamine hydrochloride (1.2-1.5 eq) to the solution and stir at room temperature.[6]

-

Slowly add a solution of sodium bicarbonate (1.5-2.0 eq) or sodium hydroxide (1.5 eq) in water to the reaction mixture. The addition should be portion-wise to control any effervescence.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating can be applied to expedite the reaction if necessary.[6]

-

Once the reaction is complete, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.[6]

-

Alternatively, the reaction mixture can be concentrated under reduced pressure to remove the alcohol. The resulting aqueous residue is then extracted with ethyl acetate (3 x 20 mL).[6]

-

Combine the organic extracts and wash with brine (saturated NaCl solution).[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the crude this compound oxime.[6]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure oxime as a solid.[6]

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the introduction of various nucleophiles. The following is a general procedure that can be adapted for different nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., an alcohol, amine, or thiol)

-

Base (e.g., Potassium carbonate, Sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the nucleophile (1.0-1.2 eq) in an anhydrous polar aprotic solvent, add the base (1.5-2.0 eq) under an inert atmosphere.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for the Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amine, which is a key functional group in many pharmaceutical compounds.

Materials:

-

This compound

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)

-

Acid (if using SnCl₂ or Fe, e.g., concentrated HCl)

Procedure (using SnCl₂·2H₂O):

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-fluoro-4-aminobenzaldehyde by column chromatography or recrystallization.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration is recommended.[8]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct physicochemical properties and the reactivity of its functional groups provide a robust platform for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and development. The experimental protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this compound and harness its potential in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. This compound | C7H4FNO3 | CID 3808120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PubChemLite - this compound (C7H4FNO3) [pubchemlite.lcsb.uni.lu]

The Synthesis of 3-Fluoro-4-nitrobenzaldehyde: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring an electron-withdrawing nitro group and a fluorine atom on the benzaldehyde scaffold, provides a versatile platform for the synthesis of a wide array of complex molecules and pharmaceutical intermediates.[1] The presence of these functional groups allows for diverse chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and various oxidation-reduction reactions. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Synthetic Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent methods include the direct nitration of a fluorinated precursor, the oxidation of a corresponding toluene or benzyl alcohol derivative, and halogen exchange reactions. Each pathway offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Nitration of 3-Fluorobenzaldehyde

The direct nitration of 3-fluorobenzaldehyde is a common and straightforward approach to introduce the nitro group at the C4 position. The fluorine atom at the C3 position directs the electrophilic nitration primarily to the ortho and para positions. Due to steric hindrance from the adjacent aldehyde group, the major product is the desired 4-nitro isomer.

Caption: Nitration of 3-Fluorobenzaldehyde.

A general procedure for the nitration of benzaldehyde can be adapted for 3-fluorobenzaldehyde.[2][3][4]

-

Preparation of Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, concentrated sulfuric acid is cooled in an ice bath. Fuming nitric acid is then added dropwise while maintaining the temperature below 10 °C.

-

Reaction: 3-Fluorobenzaldehyde is added slowly to the nitrating acid, ensuring the temperature is kept constant at approximately 15 °C.

-

Quenching and Isolation: After the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and then dissolved in a suitable organic solvent. The organic layer is washed with a sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization.

Oxidation of 3-Fluoro-4-nitrotoluene

Another viable synthetic route involves the oxidation of the methyl group of 3-fluoro-4-nitrotoluene. This method is advantageous when the corresponding toluene derivative is readily available. Various oxidizing agents can be employed for this transformation. A common method involves a two-step process: bromination of the methyl group followed by hydrolysis. A more direct approach utilizes strong oxidizing agents like potassium dichromate.

Caption: Oxidation of 3-Fluoro-4-nitrotoluene.

A procedure for the oxidation of a nitrotoluene derivative to the corresponding benzoic acid can be modified to yield the aldehyde under controlled conditions.[5] A more specific multi-step synthesis of o-nitrobenzaldehyde from o-nitrotoluene can also be adapted.[6]

-

Reaction Setup: 3-Fluoro-4-nitrotoluene is added to a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Addition of Oxidant: Potassium dichromate is added portion-wise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 120 °C) for a set period.

-

Work-up: The reaction is cooled and then quenched with crushed ice. The product is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Halogen Exchange from 4-Chloro-3-nitrobenzaldehyde

The synthesis can also be accomplished via a nucleophilic aromatic substitution (halogen exchange) reaction. In this method, a more reactive halogen, such as chlorine, is displaced by fluoride. This is often carried out using an alkali metal fluoride, like potassium fluoride, in a polar aprotic solvent.

References

structural analysis of 3-Fluoro-4-nitrobenzaldehyde

An In-depth Technical Guide on the Structural Analysis of 3-Fluoro-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed (CAS No: 160538-51-2), a key aromatic building block in organic and medicinal chemistry. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific isomer in publicly accessible literature, this guide provides a comprehensive overview based on available physicochemical properties, predicted data, and a comparative analysis with its structural isomer, 4-Fluoro-3-nitrobenzaldehyde.

Physicochemical Properties

This compound is a solid compound at room temperature, appearing as a white to off-white or pale yellow crystalline powder.[1][2] Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a formyl (aldehyde) group. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical candidates.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO₃ | [1][3] |

| Molecular Weight | 169.11 g/mol | [1][3] |

| Appearance | White to off-white or pale yellow powder/crystal | [1][2] |

| Melting Point | 53-58 °C | [1] |

| CAS Number | 160538-51-2 | [1][3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=C(C=C1C=O)F)--INVALID-LINK--[O-] | [3] |

| InChI Key | BWUIGISQVCIQBT-UHFFFAOYSA-N | [3] |

Molecular Structure

The molecular structure of this compound is defined by the ortho- and meta-positioning of the fluorine and aldehyde groups relative to the nitro group. This arrangement dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution and condensation reactions.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis

Mass Spectrometry (Predicted Data)

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and are available in public databases like PubChem.[4] This data is useful for mass spectrometry-based identification.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 170.02480 | 127.5 |

| [M+Na]⁺ | 192.00674 | 136.8 |

| [M-H]⁻ | 168.01024 | 130.7 |

| [M+NH₄]⁺ | 187.05134 | 147.5 |

| [M]⁺ | 169.01697 | 126.0 |

| Source: PubChemLite, calculated using CCSbase[4] |

Comparative Spectroscopic Data of 4-Fluoro-3-nitrobenzaldehyde

For comparative purposes, the experimental spectroscopic data for the isomer 4-Fluoro-3-nitrobenzaldehyde (CAS No: 42564-51-2) is summarized below. The substitution pattern significantly affects the chemical shifts and coupling constants in NMR, as well as the vibrational modes in IR spectroscopy.

Table 3: ¹H and ¹³C NMR Spectral Data for 4-Fluoro-3-nitrobenzaldehyde

| Spectrum | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ~10.0 | Singlet, Aldehyde proton (-CHO) |

| ~8.5 | Doublet of doublets, Aromatic proton | |

| ~8.2 | Multiplet, Aromatic proton | |

| ~7.5 | Triplet, Aromatic proton | |

| ¹³C NMR | ~188 | Aldehyde carbon (C=O) |

| ~165 | Aromatic carbon attached to Fluorine (C-F) | |

| ~140 | Aromatic carbon attached to Nitro group (C-NO₂) | |

| ~115-135 | Other aromatic carbons | |

| Note: This data is for the isomer 4-Fluoro-3-nitrobenzaldehyde and is intended for comparative analysis. Actual values for this compound will differ. Source: PubChem[5] |

Table 4: Key IR and Mass Spectrometry Data for 4-Fluoro-3-nitrobenzaldehyde

| Technique | Key Peaks / Fragments |

| FTIR | ~1700 cm⁻¹ (C=O stretch, aldehyde), ~1530 cm⁻¹ & ~1350 cm⁻¹ (N-O stretch, nitro group), ~1250 cm⁻¹ (C-F stretch) |

| Mass Spec (GC-MS) | m/z 169 (M⁺), 168 (M-H)⁺, 140 (M-CHO)⁺, 122 |

| Note: This data is for the isomer 4-Fluoro-3-nitrobenzaldehyde. Source: PubChem[5] |

Experimental Protocols: Application in Synthesis

This compound is a versatile starting material. A well-documented application is the synthesis of this compound oxime, a valuable building block for developing kinase inhibitors and other biologically active heterocycles.[1]

Synthesis of this compound Oxime

This protocol outlines a standard laboratory procedure for the oximation of this compound.

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (or another suitable weak base)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and heating plate

-

Filtration apparatus

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol within a round-bottom flask.

-

Reagent Addition: In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.1-1.5 eq).

-

Reaction: Add the aqueous solution to the stirred solution of the aldehyde at room temperature.

-

Monitoring: Monitor the reaction's progress using TLC until the starting aldehyde spot is no longer visible. The reaction can be gently heated (e.g., reflux) to increase the rate.

-

Work-up: Once complete, cool the mixture. The product may precipitate directly. Alternatively, pour the reaction mixture into cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

-

Drying: Dry the purified oxime under vacuum to a constant weight.

References

Spectroscopic Data for 3-Fluoro-4-nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Fluoro-4-nitrobenzaldehyde, a key chemical intermediate. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive resource for the characterization and utilization of this compound in research and development.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while some of this data is derived from experimental sources, other values are predicted based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables detail the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.1 | s | - | Aldehydic H |

| ~8.3 | d | ~8 | H-5 |

| ~7.9 | dd | ~8, ~2 | H-6 |

| ~7.8 | d | ~2 | H-2 |

Note: Predicted values are based on established substituent effects on the benzene ring.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | C=O |

| 159.0 (d, J ≈ 250 Hz) | C-F |

| 145.0 | C-NO₂ |

| 135.5 | C-CHO |

| 131.0 | C-5 |

| 125.0 | C-6 |

| 118.0 (d, J ≈ 20 Hz) | C-2 |

Table 3: ¹⁹F NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ -110 | Ar-F |

Note: Predicted value relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for this compound.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehydic C-H Stretch |

| ~1700 | Strong | Carbonyl (C=O) Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-F Stretch |

| ~830 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of this compound is 169.0175 g/mol .

Table 5: Mass Spectral Data for this compound

| m/z | Predicted Fragment |

| 169 | [M]⁺ |

| 168 | [M-H]⁺ |

| 140 | [M-CHO]⁺ |

| 123 | [M-NO₂]⁺ |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₅H₂F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: The NMR tube is placed in the spectrometer.

-

Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature using a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of solid this compound is finely ground in an agate mortar.

-

Mixing: About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the ground sample and mixed thoroughly.

-

Pellet Formation: The mixture is transferred to a die and pressed under high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide to a Promising Scaffold for Research and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzaldehyde oxime, a fluorinated nitroaromatic compound with significant potential in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and prospective biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams are included to illustrate key synthetic and conceptual pathways, offering a roadmap for future research and application.

Core Compound Properties and Synthesis

This compound oxime is synthesized from its parent aldehyde, this compound. The properties of this starting material are crucial for the synthesis and are summarized below.

Table 1: Physicochemical Properties of this compound (Starting Material)

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO₃ | [1][2] |

| Molecular Weight | 169.11 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow solid | [1][2] |

| Melting Point | 53-58 °C | [1][2] |

| CAS Number | 160538-51-2 | [1] |

The synthesis of the target oxime is achieved through a standard oximation reaction, which involves the condensation of the aldehyde with hydroxylamine.[3][4] This is a robust and high-yielding transformation.

Caption: General synthesis pathway for this compound oxime.

While specific experimental data for the final product is not widely published, its properties can be reliably predicted.

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound Oxime

| Property | Predicted Value / Characteristics | Source(s) |

| Molecular Formula | C₇H₅FN₂O₃ | [5] |

| Molecular Weight | 184.13 g/mol | [4] |

| ¹H NMR | Aromatic protons (7.0-8.5 ppm), oxime proton (-NOH, singlet, 11.0-12.0 ppm), oxime methine (CH=N, singlet, 8.0-8.5 ppm). Fluorine will cause splitting of adjacent proton signals. | [1] |

| ¹³C NMR | Aromatic carbons (110-150 ppm), oxime carbon (C=N, ~145-155 ppm). | [1] |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), C=N stretch (~1640-1690 cm⁻¹), N-O stretch (~930-960 cm⁻¹). | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [4] |

Potential Research Applications

The unique combination of an oxime, a fluorine atom, and a nitro group makes this molecule a highly attractive scaffold for research, particularly in medicinal chemistry.

Kinase Inhibition

The oxime functional group is present in numerous kinase inhibitors, where it can form critical hydrogen bonds within the ATP-binding site of the enzyme.[6][7][8] Many oximes act as multi-targeted kinase inhibitors, which can be advantageous in cancer therapy.[6] The fluorine atom can enhance binding affinity and improve metabolic stability, while the nitro group can also contribute to the inhibitory activity.[9][10]

Caption: Proposed mechanism of kinase inhibition leading to anticancer effects.

Antimicrobial and Anticancer Agent Development

Benzaldehyde oxime derivatives have shown promise as both antimicrobial and antioxidant agents.[11] The electron-withdrawing properties of the fluoro and nitro groups are anticipated to enhance this biological activity.[11][12] Furthermore, the nitroaromatic moiety is a known pharmacophore in certain anticancer agents, where it can act as a cytotoxin, particularly in the hypoxic environment of solid tumors.[13]

Caption: Experimental workflow for evaluating 3F4NBO derivatives.

Experimental Protocols

Synthesis of this compound Oxime

This protocol is adapted from established methods for aryl oxime synthesis.[2][3][14]

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or Sodium carbonate

-

Ethanol and Deionized Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

-

Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.2 equivalents) and a weak base like sodium acetate or sodium carbonate (1.1-1.2 equivalents) in water.

-

Reaction: Add the aqueous hydroxylamine solution to the stirred solution of the aldehyde at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible (typically 2-4 hours). Gentle heating (40-50 °C) can be used to accelerate the reaction.[2][14]

-

Isolation: Once complete, cool the mixture. The product may precipitate directly. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to a constant weight. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture if necessary.[14]

Protocol for In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method to screen the compound for inhibitory activity against a target kinase.

Materials:

-

Target kinase enzyme

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

This compound oxime (dissolved in DMSO)

-

Kinase activity detection reagent (e.g., ADP-Glo™, Promega)

-

Microplate reader

Procedure:

-

Preparation: Prepare a serial dilution of the test compound (this compound oxime) in assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the target kinase, and the specific substrate.

-

Inhibition Step: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (an indicator of ATP consumption).

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound oxime represents a promising, yet under-explored, molecule with significant potential. The strategic combination of an oxime, a fluorine atom, and a nitro group provides a rich scaffold for the development of novel kinase inhibitors, anticancer agents, and antimicrobial compounds. The straightforward synthesis and the potential for diverse chemical modifications make it an ideal candidate for library synthesis and high-throughput screening campaigns. Further investigation is highly warranted to fully elucidate its biological activities and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 8. Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Dual-Edged Sword: An In-depth Technical Guide to the Role of Fluorine and Nitro Groups in 3-Fluoro-4-nitrobenzaldehyde Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde is a versatile aromatic aldehyde that has garnered significant attention as a key building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its chemical reactivity is uniquely governed by the interplay of three distinct functional groups: the aldehyde, a fluorine atom, and a nitro group. This guide provides a comprehensive technical overview of how the electronic properties of the fluorine and nitro substituents modulate the reactivity of both the aromatic ring and the aldehyde moiety, transforming the molecule into a highly valuable and specific synthetic intermediate.

The presence of a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom creates a fascinating electronic environment. These substituents exert profound inductive and resonance effects that either activate or deactivate the molecule towards different types of chemical transformations. Understanding these effects is paramount for rationally designing synthetic routes and for predicting the behavior of this compound in complex reaction schemes. This guide will delve into the nuanced electronic effects, present quantitative data, provide detailed experimental protocols for key reactions, and illustrate the strategic application of this molecule in the development of therapeutic agents.

Electronic Effects of Fluorine and Nitro Groups

The reactivity of this compound is fundamentally dictated by the electronic influence of its substituents. The fluorine and nitro groups, positioned ortho and para to the aldehyde group respectively, exert both inductive and resonance effects that significantly alter the electron density distribution within the aromatic ring and at the carbonyl carbon.

The Inductive and Resonance Effects at Play

-

Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond.[2] However, it also possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic pi-system, resulting in a weak electron-donating resonance effect (+M).[2] For halogens, the inductive effect generally outweighs the resonance effect, making fluorine a deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.

-

Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group, exerting both a strong inductive effect (-I) and a strong resonance effect (-M).[3] It deactivates the aromatic ring towards electrophilic attack to a much greater extent than fluorine and directs incoming electrophiles to the meta position.[4] Crucially, the nitro group's strong electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack.

The combined influence of these two groups in this compound results in a highly electron-deficient aromatic ring and a highly electrophilic aldehyde carbon. This unique electronic profile is the key to its diverse reactivity.

Quantitative Assessment of Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Position | Hammett Constant (σ) |

| Fluorine (F) | meta | +0.34 |

| para | +0.06 | |

| Nitro (NO₂) | meta | +0.71 |

| para | +0.78 |

Data sourced from various chemical literature.[5][6][7]

The large positive σ values for the nitro group, particularly in the para position, highlight its potent electron-withdrawing capabilities. The positive σ value for fluorine further contributes to the overall electron deficiency of the aromatic ring in this compound.

Reactivity of the Aldehyde Group

The primary site of reactivity on this compound is the aldehyde functional group. The presence of the electron-withdrawing fluorine and, more significantly, the nitro group, renders the carbonyl carbon highly electrophilic and thus, exceptionally reactive towards nucleophiles.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the aldehyde facilitates a range of nucleophilic addition reactions, which are fundamental to its utility in multi-step syntheses.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a C=C double bond. Due to the activated aldehyde, this compound is an excellent substrate for this reaction, typically providing high yields of the condensed product.[8][9]

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

-

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ethanol

-

Piperidine (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add malononitrile to the solution.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

-

-

Expected Yield: High yields, often exceeding 90%, are expected for this reaction.[8]

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[10][11] The highly electrophilic nature of the aldehyde in this compound makes it an ideal substrate for this transformation, readily reacting with stabilized and non-stabilized ylides.[2][12]

Experimental Protocol: Wittig Reaction of this compound

-

Materials:

-

This compound (1.0 eq)

-

Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).

-

Stir the ylide solution at room temperature for a designated period (e.g., 30 minutes).

-

Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Expected Yield: Yields for Wittig reactions are generally good to excellent, depending on the nature of the ylide.

Reduction and Oxidation of the Aldehyde

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Mild reducing agents like sodium borohydride (NaBH₄) are effective for the chemoselective reduction of the aldehyde in the presence of the nitro group.[13][14]

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (0.5-1.0 eq)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully add water to quench the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

-

Purify by recrystallization or column chromatography.

-

-

Expected Yield: High yields are typically obtained for this reduction.[15]

Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can be used to oxidize the aldehyde to the corresponding carboxylic acid.[16][17]

Experimental Protocol: Oxidation of this compound

-

Materials:

-

This compound (1.0 eq)

-

Potassium permanganate (KMnO₄)

-

Water

-

Acetone (co-solvent)

-

Sodium bisulfite

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve this compound in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate in water to the stirred mixture. A brown precipitate of manganese dioxide will form.

-

Stir the reaction at room temperature until the purple color of the permanganate disappears.

-

Add a saturated solution of sodium bisulfite to destroy the excess permanganate and dissolve the manganese dioxide.

-

Acidify the solution with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

-

Expected Yield: Good to high yields are generally achieved in this oxidation.

Reactivity of the Aromatic Ring

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr), while being highly deactivated towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. The presence of strong electron-withdrawing groups, such as the nitro group, ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).

In this compound, both the fluorine atom and the nitro group can act as leaving groups, although fluorine is generally a better leaving group in SₙAr reactions. The nitro group strongly activates the ring for nucleophilic attack, particularly at the carbon bearing the fluorine atom (C-3) and the carbon bearing the nitro group (C-4).

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., piperidine, morpholine) (2.0 eq)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen aprotic polar solvent.

-

Add the amine and the base to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Expected Yield: Moderate to high yields can be expected, depending on the nucleophilicity of the amine.[18]

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable scaffold in medicinal chemistry. The fluorine and nitro groups can be strategically employed to modulate the physicochemical and pharmacokinetic properties of drug candidates.[5]

Role in the Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.

-

Kinase Inhibitors: The 3-fluoro-4-nitrophenyl moiety is frequently incorporated into the structures of kinase inhibitors.[5][19] The nitro group can be reduced to an amine, which can then serve as a key hydrogen bond donor in the hinge region of the kinase active site. The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.[5][19]

-

Antimicrobial Agents: Derivatives of this compound, such as Schiff bases and oximes, have been investigated for their antimicrobial properties.[5][7][20] The electron-withdrawing nature of the substituents can contribute to the biological activity of the resulting compounds.

Bioisosteric Replacement

In drug design, fluorine and nitro groups are often used as bioisosteres for other functional groups.[21][22]

-

Fluorine as a Bioisostere: A fluorine atom can replace a hydrogen atom to block metabolic oxidation at that position, thereby increasing the drug's half-life. It can also modulate the pKa of nearby functional groups and enhance binding affinity through polar interactions.[3][22]

-

Nitro Group as a Bioisostere: While the nitro group itself can be associated with toxicity, it is sometimes used as a bioisostere for other electron-withdrawing groups. More commonly, it serves as a synthetic handle to be converted into other functionalities, such as an amine, which is a common pharmacophore.[23][24]

Visualizations

Logical Workflow for the Utilization of this compound in Kinase Inhibitor Synthesis

Caption: A logical workflow illustrating the multi-step synthesis of a potential kinase inhibitor starting from this compound.

Experimental Workflow for the Synthesis and Purification of 3-Fluoro-4-nitrobenzyl alcohol

Caption: A detailed experimental workflow for the reduction of this compound to its corresponding alcohol.

Signaling Pathway Analogy: The Role of the 3-Fluoro-4-nitrophenyl Moiety in Drug-Receptor Interaction

Caption: A diagram illustrating the hypothetical role of the 3-amino-4-fluorophenyl moiety (derived from this compound) in the binding and inhibition of a target kinase.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. The synergistic electronic effects of the fluorine and nitro groups create a molecule with a highly reactive aldehyde functionality and an aromatic ring primed for nucleophilic substitution. This dual reactivity allows for its strategic incorporation into a wide array of complex molecules, particularly in the field of drug discovery. By understanding the fundamental principles that govern its reactivity, researchers can harness the full potential of this compound to design and synthesize novel compounds with tailored properties and desired biological activities. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals seeking to effectively utilize this important synthetic intermediate in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpbs.com [ijpbs.com]

- 8. benchchem.com [benchchem.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. studylib.net [studylib.net]

- 15. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Ambeed [ambeed.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [eurekaselect.com]

- 22. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 23. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 24. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organic Synthesis Building Block: 3-Fluoro-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrobenzaldehyde is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional molecular architecture, featuring an aldehyde, a nitro group, and a fluorine atom on an aromatic ring, provides a rich platform for a diverse array of chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of pharmaceutical agents. Detailed experimental protocols for key reactions and a thorough compilation of its spectral data are provided to support researchers in its effective utilization.

Physicochemical and Safety Data

This compound is a pale yellow to amber crystalline solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1. It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄FNO₃ | [3] |

| Molecular Weight | 169.11 g/mol | [3] |

| Appearance | White to off-white or very pale yellow to yellow-red solid | [2] |

| Melting Point | 53-58 °C | [2] |

| CAS Number | 160538-51-2 | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=C(C=C1C=O)F)--INVALID-LINK--[O-] | [3] |

Safety Information:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The industrial production of fluorobenzaldehydes can be achieved through various methods, including the halogen exchange reaction of the corresponding halogenated benzaldehydes with a metal fluoride in the presence of a catalyst.[4]

A common laboratory-scale synthesis involves the nitration of 3-fluorobenzaldehyde.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR | Data available through various suppliers and databases. | [5] |

| ¹³C NMR | Data available through various suppliers and databases. | [6][7] |

| IR Spectroscopy | Data available through various suppliers and databases. | [8] |

| Mass Spectrometry | m/z: 169 (M+), 168, 122 | [9] |

Reactivity and Key Transformations

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the nitro group, and the fluorine atom. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring for nucleophilic aromatic substitution, while the aldehyde group readily undergoes a variety of carbonyl chemistry reactions.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for constructing more complex molecules. Key reactions include:

-

Oxime Formation: The reaction with hydroxylamine hydrochloride to form this compound oxime is a common transformation.[2][10] This oxime is a valuable intermediate for the synthesis of various heterocyclic compounds.[11]

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.[12] This is a powerful tool for carbon-carbon bond formation.

-

Reductive Amination: The aldehyde can be converted to an amine via reductive amination, a crucial transformation in the synthesis of many pharmaceuticals.[13]

Nucleophilic Aromatic Substitution

The fluorine atom can be displaced by various nucleophiles, a reaction facilitated by the activating effect of the ortho-nitro group and the para-aldehyde group.

Applications in Pharmaceutical Synthesis

This compound is a key starting material and intermediate in the synthesis of numerous biologically active molecules, particularly in the field of oncology.[9]

Kinase Inhibitors

The 3-fluoro-4-nitrophenyl moiety is a common scaffold in the design of kinase inhibitors.[11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer.

While a direct synthesis of the well-known EGFR kinase inhibitor Gefitinib starting from this compound is not the most commonly cited route, the structurally related 3-chloro-4-fluoroaniline is a key component in many of its syntheses.[1][14][15] The analogous reactivity of this compound makes it a valuable precursor for related structures.

The synthesis of other kinase inhibitors, such as Lapatinib and Canertinib , also involves intermediates that can be derived from or are structurally similar to this compound.[16][17][18][19][20][21]

Experimental Protocols

Synthesis of this compound Oxime

This protocol is adapted from a general procedure for the synthesis of aryl oximes.[10]

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (2.0-2.5 eq) to the solution.[10]

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with cold water, and dry it under vacuum.

-

If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Yield: High.

Caption: Workflow for the synthesis of this compound oxime.

General Protocol for Wittig Reaction with an Aromatic Aldehyde

This is a generalized procedure and may require optimization for this compound.[22][23]

Materials:

-

This compound

-

A suitable phosphonium ylide

-

An appropriate solvent (e.g., THF, DCM)

-

A suitable base if the ylide is not pre-formed (e.g., n-BuLi, NaH)

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the phosphonium salt in the chosen solvent.

-

Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C).

-

Add the base dropwise to generate the ylide (a color change is often observed).

-

Stir the ylide solution for a specified time.

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for a Wittig reaction.

General Protocol for Reductive Amination

This is a generalized one-pot procedure and may require optimization for specific substrates.[13][24][25]

Materials:

-

This compound

-

A primary or secondary amine

-

A suitable reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

An appropriate solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), methanol)

-

An acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve this compound and the amine in the chosen solvent.

-

If desired, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent portion-wise.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction carefully with water or a basic solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

-

Purify the crude product by column chromatography or other suitable methods.

Caption: Simplified pathway of a reductive amination reaction.

Conclusion

This compound is a cornerstone building block for the synthesis of complex organic molecules, especially within the pharmaceutical industry. Its trifunctional nature allows for a wide range of chemical manipulations, providing access to diverse molecular scaffolds. The information presented in this guide, from its fundamental properties to detailed experimental considerations, is intended to empower researchers to fully leverage the synthetic potential of this versatile reagent in their drug discovery and development endeavors.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H4FNO3 | CID 3808120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 5. 4-FLUORO-3-NITROBENZALDEHYDE(42564-51-2) 1H NMR [m.chemicalbook.com]

- 6. 4-Nitrobenzaldehyde(555-16-8) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | CID 598129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. gctlc.org [gctlc.org]

- 14. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 15. ukm.my [ukm.my]

- 16. researchgate.net [researchgate.net]

- 17. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. medkoo.com [medkoo.com]

- 19. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 20. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 21. Canertinib | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. people.chem.umass.edu [people.chem.umass.edu]

- 23. sciepub.com [sciepub.com]

- 24. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 25. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluoro-4-nitrobenzaldehyde (CAS No. 160538-51-2), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Due to its chemical structure, which includes a fluorine atom and a nitro group on a benzaldehyde framework, this compound presents specific hazards that necessitate strict adherence to safety protocols to minimize risk in a laboratory setting.[1][2]

Chemical and Physical Properties

Understanding the physical characteristics of this compound is foundational to its safe handling. It is typically a white to off-white or light yellow to amber powder or crystalline solid at room temperature.[1] Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₃ | [2] |

| Molecular Weight | 169.11 g/mol | [2] |

| Melting Point | 53-58 °C | [1] |

| Appearance | White to off-white powder or crystal; Light yellow to Amber powder to crystal | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include irritation and acute toxicity.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 (50% classification) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 (50% classification) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 (100% classification) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A (100% classification) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 (50% classification) | H332: Harmful if inhaled |

Data sourced from PubChem GHS Classification.[2]

Signal Word: Warning[2]

Primary Hazards: Irritant[2]

Aromatic nitro compounds, in general, can be toxic and may be absorbed through the skin. Some di- and trinitro derivatives are explosive, and while mononitro compounds are not typically considered explosive, they can be flammable.[3]

Experimental Protocols and Handling Procedures

Strict adherence to the following protocols is mandatory to ensure personal and environmental safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation and absorption of the chemical.[6][4] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin contact.[4] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of dust or vapors which may cause respiratory irritation.[4] |

Engineering Controls